2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLOVZNYPOQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538862 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96016-96-5 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs due to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. Among these, the 2,3-dihydro-1H-isoindole (isoindoline) framework has emerged as a privileged structure, featured in a range of biologically active molecules.

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5), a key intermediate and building block derived from this important scaffold. As the hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, making it amenable to a variety of synthetic transformations and biological screening protocols. This document will delve into its fundamental properties, synthesis, reactivity, and its application as a precursor to more complex molecules of therapeutic interest, providing researchers with the foundational knowledge required to effectively incorporate this compound into their discovery programs.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is a chiral, non-proteinogenic amino acid analogue whose structure combines the rigid isoindoline core with a key carboxylic acid functional group.

Chemical Structure

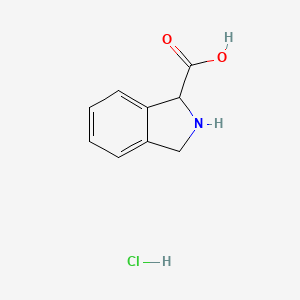

The molecule consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The carboxylic acid is attached at the 1-position of the isoindoline ring system.

Caption: 2D Structure of this compound

Summary of Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 96016-96-5 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Melting Point | 214-280.66 °C | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere, sealed in dry container | [2][3] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| InChI Key | KPMLOVZNYPOQII-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing Pathways

The availability of robust and scalable synthetic routes is a critical consideration for the utility of any chemical building block. This compound can be reliably synthesized through established organic chemistry methodologies, most commonly involving the deprotection of a protected precursor.

Primary Synthesis Route: N-Boc Deprotection

A prevalent and efficient method for preparing the title compound involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding N-Boc protected precursor. The Boc group provides stability during prior synthetic steps and can be cleanly removed to yield the hydrochloride salt directly.

Experimental Protocol:

-

Dissolution: N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid is dissolved in a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Acidification: Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for a brief period. Alternatively, a solution of HCl in a solvent like dioxane or diethyl ether can be used.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the deprotection is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.

-

Isolation: Upon completion, the solvent is removed under reduced pressure (in vacuo). The resulting solid is the crude this compound.[4]

-

Purification: The product is often of sufficient purity for subsequent steps. If required, it can be triturated with a non-polar solvent like diethyl ether or recrystallized to afford the purified product.[4]

The causality behind this experimental choice lies in its efficiency and purity. The byproducts of the reaction, isobutylene and carbon dioxide, are volatile gases, which simplifies purification and typically leads to high yields of the desired hydrochloride salt.

Caption: Workflow for the synthesis via N-Boc deprotection.

Referenced Synthesis of Related Esters

A synthesis for the corresponding methyl ester hydrochloride has been reported in the literature, citing a procedure from Gazzetta Chimica Italiana.[5] This suggests that esterification of the carboxylic acid followed by similar synthetic strategies is a viable pathway for producing derivatives of the title compound. Accessing this specific literature may provide further insights into alternative synthetic approaches.[6][7]

Analytical Characterization Profile

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any research chemical. While publicly available spectra for this specific compound are scarce, this section outlines the expected analytical profile based on its structure.

Self-Validating System for Quality Control:

A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and purity. Each technique provides orthogonal information, creating a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the diastereotopic protons of the CH₂ group adjacent to the nitrogen, the chiral proton at the C1 position, and a broad signal for the amine and carboxylic acid protons which may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 164.1.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), N-H stretches from the protonated amine (around 2400-2800 cm⁻¹), and C-H stretches of the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis, particularly with a chiral column, can be used to determine the purity and, if applicable, the enantiomeric excess of the compound.

Caption: A typical analytical workflow for structure and purity validation.

Applications in Medicinal Chemistry & Drug Discovery

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a high-value chiral building block for the synthesis of more complex and potent molecules. Its rigid bicyclic structure is ideal for positioning substituents in precise orientations for optimal target binding.

The isoindoline and isoindolinone cores are present in compounds investigated for a wide range of therapeutic areas:

-

Neurodegenerative Diseases: Derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[8]

-

Oncology: Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis.[9]

-

Immunomodulation: The core structure is related to immunomodulatory drugs (IMiDs), such as Lenalidomide, which features a substituted 1-oxo-1,3-dihydro-isoindole moiety.[9]

-

Anti-inflammatory Activity: Various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated anti-inflammatory properties through the modulation of inflammatory factors like COX-2 and various interleukins.[10]

The title compound provides a key entry point for synthesizing libraries of such derivatives by leveraging the reactivity of its two functional groups: the secondary amine and the carboxylic acid.

Caption: Elaboration of the core scaffold into therapeutic candidates.

Safe Handling, Storage, and Disposal

Hazard Identification (based on free acid)

-

H302: Harmful if swallowed.[11]

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Recommended Handling Protocol

All work with this compound should be performed by qualified personnel trained in handling potentially hazardous chemicals.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or water courses.

Caption: A standard workflow for the safe handling of the compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 96016-96-5 [sigmaaldrich.com]

- 3. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. Gazzetta chimica Italiana | Catalog Search Results | IUCAT Bloomington [iucat.iu.edu]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]

- 9. US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1 [amp.chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindoline Framework

The isoindoline moiety, a bicyclic heterocyclic system, is a cornerstone in the design of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, yet three-dimensional, structure provides an excellent scaffold for presenting functional groups in a defined spatial orientation, making it a "privileged structure" in medicinal chemistry.[3] This guide focuses on a key derivative, 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS Number: 96016-96-5 ), a versatile building block for the synthesis of novel therapeutics. We will delve into its synthesis, physicochemical properties, and its strategic application in drug discovery, providing a technical resource for researchers in the field. The isoindoline core is present in drugs indicated for a wide range of conditions, including cancer, inflammation, and neurological disorders, highlighting the broad therapeutic potential of its derivatives.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 96016-96-5 | [4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4] |

| Molecular Weight | 199.63 g/mol | [4] |

| Predicted pKa | 1.80 ± 0.20 | [5] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [5] |

| Solubility | While specific data for the hydrochloride salt is limited, parent isoindoline compounds are generally soluble in organic solvents like ethanol and sparingly soluble in water.[1][4] The hydrochloride salt form is expected to exhibit increased aqueous solubility. |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the deprotection of its N-Boc protected precursor. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Deprotection of N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid

This protocol is adapted from a procedure cited in US Patent US2002/193399 A1.[6]

Materials:

-

N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid

-

Ethyl acetate (EtOAc), anhydrous

-

Hydrogen chloride (HCl) gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (e.g., 0.5 g, 1.9 mmol) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

-

HCl Gas Introduction: While stirring the solution at room temperature, bubble hydrogen chloride gas through the solution for a few seconds using a gas dispersion tube. Caution: This step should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: The reaction is typically rapid. Stir the reaction mixture at room temperature for 10 minutes. The precipitation of the hydrochloride salt may be observed.

-

Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess HCl.

-

Isolation: The resulting solid is this compound. The reported yield for this procedure is quantitative (100%).[6] The product can be used in the subsequent reaction without further purification.

Causality Behind Experimental Choices:

-

Ethyl Acetate as Solvent: Ethyl acetate is a good solvent for the starting material and is relatively non-polar, which facilitates the precipitation of the polar hydrochloride salt product. Its volatility allows for easy removal during work-up.

-

HCl Gas for Deprotection: Gaseous HCl in an anhydrous organic solvent provides a strong acidic environment necessary to cleave the tert-butyloxycarbonyl (Boc) protecting group, which is labile under acidic conditions. This method avoids the introduction of water, which can be detrimental to subsequent reactions.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1 [amp.chemicalbook.com]

- 6. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" molecular structure

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous commercial drugs and bioactive molecules.[1][2] Derivatives of this versatile structure are known to exhibit a wide array of pharmacological activities, leading to treatments for conditions ranging from multiple myeloma and inflammation to hypertension and neurological disorders.[1] The significance of the isoindoline moiety lies in its rigid, bicyclic structure which allows for the precise spatial orientation of functional groups, facilitating optimal binding to biological targets.[2] This guide focuses on a specific, valuable derivative: this compound. As a chiral amino acid analogue, it serves as a critical building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[3][4] The hydrochloride salt form enhances both the stability and aqueous solubility of the compound, making it highly suitable for use in pharmaceutical research and formulation.[3]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 96016-96-5) is the hydrochloride salt of isoindoline-1-carboxylic acid.[5] The core structure consists of a benzene ring fused to a five-membered pyrrolidine ring. The carboxylic acid group is attached at the 1-position, which is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The protonated secondary amine in the isoindoline ring forms a salt with the chloride ion, which significantly influences its physical properties.

Key Physicochemical Data

The following table summarizes the essential quantitative data for the compound.

| Property | Value | Source |

| CAS Number | 96016-96-5 | [5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [5][6] |

| Molecular Weight | 199.63 g/mol | [5] |

| Boiling Point (Predicted) | 347.2 ± 42.0 °C | [7] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 1.80 ± 0.20 | [7] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the deprotection of a suitable N-protected precursor. The use of a tert-butyloxycarbonyl (BOC) protecting group is common, as its removal under acidic conditions directly yields the desired hydrochloride salt in a clean and high-yielding manner.[8]

Workflow for Synthesis via BOC Deprotection

Caption: Synthesis of the target compound via acid-catalyzed deprotection.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the deprotection of N-BOC protected amino acids.[8]

-

Preparation : In a fume hood, dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (1.0 equivalent) in anhydrous ethyl acetate (EtOAc). The volume should be sufficient to fully dissolve the starting material.

-

Acidification : Bubble dry hydrogen chloride (HCl) gas through the stirred solution for a few seconds. The reaction is exothermic and precipitation of the product may be observed.

-

Causality Insight: Anhydrous conditions are critical to prevent hydrolysis of the ester if present and to ensure the formation of the hydrochloride salt rather than just the free amine in an aqueous environment. HCl gas provides a potent and clean source of acid for cleaving the acid-labile BOC group.

-

-

Reaction : Stir the reaction mixture at room temperature for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation : Concentrate the reaction mixture under reduced pressure (in vacuo). This removes the solvent and excess HCl, leaving the crude product.[8]

-

Purification (Self-Validation) : The resulting solid is often of high purity and can be used without further purification.[8] However, for applications requiring exceptional purity, trituration with diethyl ether can be performed to wash away any non-polar impurities. The purity can be validated by obtaining a sharp melting point and by spectroscopic analysis (¹H NMR).

Structural Characterization

Confirming the identity and purity of the final compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

-

Aromatic protons on the fused benzene ring, typically appearing in the 7-8 ppm region.

-

Protons of the CH₂ groups in the pyrrolidine ring. Due to the fused ring system, these will be diastereotopic and appear as complex multiplets.

-

The proton at the chiral C1 position (the α-carbon), which will couple to the adjacent CH₂ protons.

-

A broad signal for the N-H protons of the ammonium salt, its chemical shift being dependent on the solvent and concentration.

-

A broad signal for the carboxylic acid OH proton, often observed above 10 ppm, though it may exchange with deuterated solvents like D₂O.[9]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm) and the carbons of the aromatic ring.[9]

Applications in Drug Development and Research

The isoindoline core is a cornerstone for many active pharmaceutical ingredients.[1] this compound serves as a valuable chiral intermediate for the synthesis of these complex molecules. Its bifunctional nature—containing both a secondary amine and a carboxylic acid—allows for diverse chemical modifications.

Derivatives of the closely related isoindole and indoline scaffolds have shown significant promise in several therapeutic areas:

-

Neurological Disorders : Indole-based structures are key intermediates in synthesizing drugs targeting neurological conditions.[3][4] The rigid framework is ideal for designing ligands that fit into specific receptor pockets in the central nervous system.

-

Anti-inflammatory Agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors incorporate cyclic imide structures derived from isoindoline-1,3-diones, a close relative of the target compound.[10][11]

-

Enzyme Inhibition : Modified isoindole carboxylic acids have been developed as potent and selective inhibitors of enzymes like heparanase, which plays a role in cancer metastasis and inflammation.[12]

-

Oncology : The most famous isoindoline derivatives, thalidomide and its analogues like lenalidomide, are used in the treatment of multiple myeloma.[1] These molecules highlight the power of the isoindoline scaffold in modulating complex biological pathways.

Conceptual Link Between Core Scaffold and Therapeutic Areas

Caption: The isoindole core as a versatile scaffold for diverse therapeutics.

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile building block for the advancement of pharmaceutical sciences. Its well-defined structure, enhanced stability as a hydrochloride salt, and synthetic accessibility make it a key component in the drug discovery pipeline. Understanding its properties, synthesis, and potential applications enables researchers and drug development professionals to leverage this powerful scaffold in the creation of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1 [amp.chemicalbook.com]

- 8. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 10. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Introduction

2,3-Dihydro-1H-isoindole-1-carboxylic acid, also known as isoindoline-1-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid analogue. Its rigid bicyclic structure makes it a valuable building block in medicinal chemistry for the design of peptidomimetics, protease inhibitors, and other biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations and pharmaceutical formulations. This guide provides an in-depth exploration of the primary synthetic pathways to this important compound, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Strategic Approaches to the Isoindoline-1-Carboxylic Acid Core

The synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride can be broadly categorized into two main strategies:

-

Functional Group Manipulation of a Pre-existing Isoindoline Ring: This is often the most direct and high-yielding approach, where a protecting group on the nitrogen of a commercially available or readily synthesized isoindoline-1-carboxylic acid derivative is removed in the final step.

-

Construction of the Isoindoline Ring System: More complex methods involve the formation of the bicyclic isoindoline core itself, often employing modern catalytic processes. These routes offer greater flexibility for creating substituted analogues.

This guide will detail a key example from each strategy, providing the scientific rationale behind the chosen methodologies.

Pathway 1: N-Protecting Group Removal - The Direct Approach via N-Boc Deprotection

This is arguably the most efficient and widely used laboratory-scale synthesis, leveraging the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The starting material, N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid, is a commercially available reagent.

Expertise & Experience: The Rationale

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and amino acid chemistry. Its key advantage is its stability under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) while being readily cleaved under acidic conditions. This orthogonality allows for selective deprotection without disturbing other sensitive functional groups. The use of gaseous hydrogen chloride in an anhydrous organic solvent like ethyl acetate (EtOAc) is a standard and highly effective method. This process generates the desired hydrochloride salt in situ and typically results in a high-purity product that can often be isolated by simple filtration after precipitation.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl cation intermediate.

-

The carbonyl oxygen of the Boc group is protonated by HCl.

-

This protonation weakens the carbonyl carbon-oxygen bond, leading to the departure of the tert-butoxy group as the stable tert-butyl cation and a carbamic acid intermediate.

-

The carbamic acid is unstable and readily decarboxylates to release the free amine.

-

The free amine is then protonated by another equivalent of HCl to form the stable hydrochloride salt.

The formation of volatile byproducts (isobutylene and carbon dioxide) drives the reaction to completion.

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid

-

Ethyl acetate (EtOAc), anhydrous

-

Hydrogen chloride (gas)

-

Diatomaceous earth (for filtration, if necessary)

-

Diethyl ether (for trituration/washing)

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (e.g., 0.5 g, 1.9 mmol) in anhydrous ethyl acetate (e.g., 10-20 mL).

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution for a few seconds to a minute, until the solution is saturated. A white precipitate of the product should begin to form.

-

Remove the gas inlet, seal the flask, and allow the mixture to stir at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Concentrate the reaction mixture in vacuo to afford the crude product.

-

The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid | [1] |

| Reagent | HCl (gas) in Ethyl Acetate | [1] |

| Reaction Time | 10-30 minutes | [1] |

| Temperature | Room Temperature | [1] |

| Theoretical Yield | Quantitative | [1] |

| Purification | Concentration and trituration with ether | [1] |

Visualization of Pathway 1

Caption: N-Boc Deprotection Pathway.

Pathway 2: Palladium-Catalyzed Intramolecular α-Arylation

For more complex syntheses or when the N-Boc protected starting material is unavailable, constructing the isoindoline ring itself is a powerful strategy. Palladium-catalyzed intramolecular α-arylation of α-amino acid esters is a modern and efficient method for this purpose.

Expertise & Experience: The Rationale

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. The intramolecular α-arylation of enolates is a robust method for forming five- and six-membered rings.[2][3] This approach builds the isoindoline core by forming a key carbon-carbon bond. The synthesis begins with a readily available α-amino acid, which is first elaborated into an ester bearing an N-(2-iodobenzyl) group. The subsequent palladium-catalyzed cyclization creates the isoindoline ring system. This method's elegance lies in its ability to construct the core structure with high efficiency. The final carboxylic acid is then obtained through a standard ester hydrolysis.

Mechanism of Intramolecular α-Arylation

The catalytic cycle typically involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of the substrate.

-

Enolate Formation: A base (e.g., K₃PO₄) deprotonates the α-carbon of the ester, forming an enolate.

-

Reductive Elimination: The enolate displaces the iodide on the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Ring Formation and Hydrolysis

Part A: Synthesis of Methyl 2-Benzylisoindoline-1-carboxylate (Representative) This is a representative procedure for the key ring-forming reaction.

Materials:

-

Methyl α-(N-(2-iodobenzyl)amino)acetate (or similar precursor)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a sealed tube, combine the α-(N-(2-iodobenzyl)amino) ester (1 equiv.), K₃PO₄ (3 equiv.), and Pd(PPh₃)₄ (0.1 equiv.) in anhydrous THF.

-

Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the isoindoline-1-carboxylate ester.

Part B: Hydrolysis to the Carboxylic Acid Hydrochloride

Materials:

-

Methyl isoindoline-1-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Methanol/Water solvent mixture

-

Hydrochloric acid (aqueous)

Procedure:

-

Dissolve the methyl isoindoline-1-carboxylate in a mixture of THF, methanol, and water (e.g., 3:1:1).

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).[4]

-

Acidify the reaction mixture to a pH of ~2 with aqueous HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid can be recrystallized to afford pure this compound.

Data Presentation

| Parameter (Part A) | Value | Reference |

| Catalyst | Pd(PPh₃)₄ | [3] |

| Base | K₃PO₄ | [3] |

| Solvent | THF | [3] |

| Temperature | 90-110 °C | [3] |

| Typical Yield | 70-90% | [3] |

| Parameter (Part B) | Value | Reference |

| Reagent | LiOH or NaOH | [4][5] |

| Solvent | THF/MeOH/H₂O | [4] |

| Final Step | Acidification with HCl | [5] |

| Purification | Extraction and Recrystallization |

Visualization of Pathway 2

References

- 1. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemguide.co.uk [chemguide.co.uk]

Preamble: Contextualizing 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel 2,3-Dihydro-1H-isoindole Scaffolds

In the landscape of drug discovery and development, the journey from a novel chemical entity to a characterized therapeutic agent is one of rigorous scientific inquiry. The compound 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is primarily recognized within the scientific literature and commercial catalogs as a versatile synthetic intermediate—a sophisticated building block for constructing more complex molecules. As of the current body of research, a specific, well-defined biological mechanism of action has not been ascribed to this particular molecule.

However, the absence of established activity should not be mistaken for a lack of potential. The rigid, bicyclic structure of the dihydroisoindole core is a privileged scaffold in medicinal chemistry. Its three-dimensional architecture is adept at positioning functional groups in precise orientations to engage with biological targets. Indeed, this core is embedded within several successful therapeutic agents, suggesting that even simple derivatives like the topic compound warrant investigation.

This guide, therefore, adopts a proactive and predictive stance. It is designed for researchers, scientists, and drug development professionals who may possess a novel compound like this compound and are tasked with a critical question: "What does it do, and how does it work?" We will proceed by laying out a systematic, field-proven workflow for elucidating a compound's mechanism of action, from initial target identification to cellular pathway analysis. This is not just a series of protocols; it is a strategic framework for discovery.

Part 1: The Strategic Importance of the Isoindole Scaffold

The 2,3-dihydro-1H-isoindole moiety is a recurring motif in pharmacologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for library synthesis and lead optimization. For instance, the isoindole core is a key feature in certain inhibitors of protein-protein interactions and has been explored in the development of agents targeting enzymes and G-protein coupled receptors. Understanding this precedent is crucial, as it informs our initial hypotheses about the potential biological space our test compound might occupy.

Part 2: A Step-by-Step Workflow for Mechanism of Action (MoA) Elucidation

The following sections detail a comprehensive, multi-pronged approach to determining the biological activity of a novel chemical entity. This workflow is designed to be self-validating, with each stage providing data that informs the next experimental choice.

Phase 1: Target Identification and Initial Profiling

Before delving into complex cellular assays, we must first identify potential molecular targets. This initial phase combines computational prediction with broad experimental screening to generate actionable hypotheses.

2.1.1 In Silico Profiling: Computational Docking and Target Prediction

The first, and most resource-efficient, step is to computationally screen the compound against a library of known protein structures.

-

Rationale: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, estimating its binding affinity. This can rapidly identify potential protein classes (e.g., kinases, proteases, GPCRs) that are worth pursuing experimentally.

-

Protocol: Virtual Screening Workflow

-

Ligand Preparation: Generate a high-quality 3D conformer of 2,3-Dihydro-1H-isoindole-1-carboxylic acid. Ensure correct protonation states at physiological pH (approx. 7.4).

-

Target Library Selection: Utilize a comprehensive library of protein crystal structures, such as the Protein Data Bank (PDB), focusing on targets implicated in major disease pathways.

-

Docking Execution: Employ a validated docking program (e.g., AutoDock Vina, Glide) to screen the ligand against the prepared target library.

-

Analysis and Prioritization: Rank the results based on docking scores and binding poses. Favorable poses should exhibit plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the protein's active or allosteric sites.

-

2.1.2 Experimental Broad-Spectrum Screening

Computational hits must be validated experimentally. A broad-spectrum screen against a panel of representative targets provides the first layer of empirical evidence.

-

Rationale: Commercially available screening panels offer a cost-effective way to test a compound against hundreds of kinases, GPCRs, and other enzymes in standardized binding or activity assays. This approach minimizes bias and can uncover unexpected activities.

-

Protocol: Kinase Inhibitor Profiling (Example)

-

Compound Submission: Provide the compound at a high concentration (e.g., 10 µM) to a contract research organization (CRO) offering kinase profiling services (e.g., Eurofins Discovery, Promega).

-

Assay Format: The CRO will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of kinase activity relative to a control.

-

Data Interpretation: The primary output is a list of kinases for which activity was significantly inhibited. This "hit list" becomes the foundation for all subsequent validation efforts.

-

The logical flow from computational prediction to broad experimental screening is depicted below.

Caption: Workflow for initial target identification.

Phase 2: In Vitro Validation and Potency Determination

Once a prioritized list of targets is established, the next step is to confirm the interaction and quantify the compound's potency and selectivity.

-

Rationale: A dose-response curve is the gold standard for characterizing the potency of a compound. By measuring the inhibitory effect at multiple concentrations, we can calculate the IC50 (half-maximal inhibitory concentration), a key parameter for comparing compounds and guiding further development.

-

Protocol: IC50 Determination via a LanthaScreen™ Eu Kinase Binding Assay (Example for a Kinase Hit)

-

Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, an Alexa Fluor™ 647-labeled tracer (a known ligand for the kinase), and a europium-labeled anti-tag antibody.

-

Compound Dilution: Perform a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

-

Assay Plate Setup: Add the kinase, tracer, and antibody mixture to a 384-well plate. Then, add the serially diluted compound.

-

Incubation: Allow the binding reaction to equilibrate (typically 60 minutes at room temperature).

-

Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665/615). The ratio will decrease as the compound displaces the tracer from the kinase. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Data Presentation:

The results of such experiments are best summarized in a table for clear comparison.

| Target Kinase | IC50 (nM) | Hill Slope | R² |

| Kinase X | 150 | 1.1 | 0.99 |

| Kinase Y | 2,500 | 0.9 | 0.98 |

| Kinase Z | >10,000 | N/A | N/A |

This table clearly indicates that the compound is most potent against "Kinase X" and demonstrates selectivity over other tested kinases.

Phase 3: Cellular Mechanism of Action

Confirming that the compound engages its target in a cellular environment and modulates downstream signaling is the ultimate goal.

-

Rationale: An in-vitro biochemical interaction does not guarantee a cellular effect. Cell-based assays are essential to confirm target engagement and understand the functional consequences of inhibiting the target in a physiological context.

-

Protocol: Western Blot Analysis of Phospho-Protein Levels

-

Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway downstream of the target kinase (e.g., Kinase X). Treat the cells with varying concentrations of the compound for a defined period.

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of Kinase X. Also, probe a separate blot (or strip and re-probe) with an antibody for the total protein of that substrate as a loading control.

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands. Quantify the band intensity and normalize the phospho-protein signal to the total protein signal. A potent and specific compound should show a dose-dependent decrease in the phosphorylation of the substrate.

-

The logical progression from in vitro validation to cellular MoA confirmation is critical.

Caption: Workflow for cellular mechanism of action validation.

Conclusion

While this compound may currently be cataloged as a simple chemical intermediate, the privileged nature of its core scaffold demands a deeper investigation into its potential biological activity. The workflow detailed in this guide provides a robust, logical, and experimentally sound framework for moving from a novel compound to a well-characterized molecule with a defined mechanism of action. By integrating computational approaches with rigorous biochemical and cellular validation, researchers can systematically unlock the therapeutic potential hidden within such promising chemical starting points.

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" biological activity

An In-depth Technical Guide on the Biological Activity of 2,3-Dihydro-1H-isoindole-1-carboxylic acid and its Derivatives

This guide provides a comprehensive overview of the biological significance of the 2,3-dihydro-1H-isoindole (isoindoline) scaffold, with a particular focus on the derivatives of isoindole-1-carboxylic acid. While direct biological activity data for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is limited in publicly accessible literature, the isoindole core is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This document will delve into the synthesis, diverse biological activities, and structure-activity relationships of this important class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Isoindole Scaffold

The isoindole ring system, a bicyclic aromatic compound consisting of a fused benzene and pyrrole ring, and its reduced form, isoindoline, are fundamental heterocyclic structures in a multitude of biologically active molecules.[1] The structural rigidity and synthetic tractability of the isoindole nucleus make it an attractive scaffold for the design of novel therapeutic agents. The addition of a carboxylic acid moiety at the 1-position, as in 2,3-dihydro-1H-isoindole-1-carboxylic acid, provides a key functional group for further chemical modification and interaction with biological targets.

Chemical Structure and Properties

The core structure of 2,3-dihydro-1H-isoindole-1-carboxylic acid consists of a benzene ring fused to a pyrrolidine ring, with a carboxylic acid group at the chiral center at position 1. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

Chemical Structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid

Caption: Chemical structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

General Synthesis Strategies

The synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding isoindolinone or phthalimide precursors.

The Broad Spectrum of Biological Activities of Isoindole Derivatives

The true pharmacological potential of the isoindole scaffold is revealed through the extensive research conducted on its derivatives. By modifying the core structure, researchers have developed compounds with a wide array of biological activities.

Anti-inflammatory and Analgesic Properties

Isoindoline-1,3-dione derivatives have been extensively investigated for their anti-inflammatory and analgesic effects.[2] These compounds often exert their effects through the inhibition of key inflammatory mediators.

2.1.1. Cyclooxygenase (COX) Inhibition

A significant mechanism behind the anti-inflammatory activity of some isoindole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins.[3][4]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

1. Materials:

- Human recombinant COX-1 and COX-2 enzymes

- Arachidonic acid (substrate)

- N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

- Test compounds (dissolved in DMSO)

- Assay buffer (e.g., Tris-HCl)

- 96-well microplate

- Microplate reader

2. Procedure:

- Prepare serial dilutions of the test compounds in DMSO.

- In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

- Add the test compound or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

- Initiate the reaction by adding arachidonic acid and TMPD.

- Immediately monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Rationale:

- This colorimetric assay provides a high-throughput method to screen for and characterize COX inhibitors.

- By testing against both COX-1 and COX-2 isoforms, the selectivity of the compounds can be determined, which is crucial for predicting potential side effects (e.g., gastrointestinal issues associated with COX-1 inhibition).

Anticancer Activity

The isoindole scaffold is a key component of several anticancer agents.[5][6] The mechanism of action for these compounds is often multifaceted, involving the modulation of various cellular pathways.

2.2.1. Structure-Activity Relationships (SAR) in Anticancer Isoindoles

Studies have shown that the anticancer activity of isoindole-1,3(2H)-dione derivatives is highly dependent on the substituents attached to the core structure.[5] For instance, the presence of silyl ether and bromo groups has been shown to enhance anticancer activity against various cancer cell lines.[5]

Table 1: Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives

| Compound ID | Substituent Groups | Target Cell Line | IC50 (µM) | Reference |

| Compound 13 | -OTBDMS, -Br | HeLa | Data not specified | [5] |

| Compound 16 | -OTBDMS, -Br | C6 | Data not specified | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

1. Materials:

- Cancer cell line of interest (e.g., HeLa, A549)

- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Test compounds (dissolved in DMSO)

- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or acidified isopropanol)

- 96-well cell culture plate

- CO2 incubator

- Microplate reader

2. Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

- Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- Remove the medium and add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

3. Rationale:

- The MTT assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

- It is a robust and reliable method for the initial screening of potential anticancer agents.

Neurological and Psychiatric Disorders

Derivatives of the isoindole nucleus have shown significant promise in the treatment of neurological and psychiatric conditions.

2.3.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of AChE and BuChE, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of these enzymes.[7][8][9]

Structure-Activity Relationship of Isoindoline-1,3-dione AChE Inhibitors

Caption: Key structural features influencing the AChE inhibitory activity of isoindoline-1,3-dione derivatives.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.

1. Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- Phosphate buffer (pH 8.0)

- Test compounds

- 96-well microplate

- Microplate reader

2. Procedure:

- In a 96-well plate, add the phosphate buffer, DTNB, and the enzyme (AChE or BuChE).

- Add the test compound at various concentrations or a vehicle control and pre-incubate for a defined period.

- Initiate the reaction by adding the substrate (ATCI or BTCI).

- The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

- Monitor the increase in absorbance at 412 nm over time.

- Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

- Determine the IC50 value.

3. Rationale:

- This assay provides a reliable method for screening and characterizing cholinesterase inhibitors.

- The colorimetric readout allows for high-throughput screening of compound libraries.

2.3.2. Anticonvulsant Activity

Certain isoindoline-1,3-dione derivatives have demonstrated anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[10][11]

Antiviral and Antimicrobial Activity

The isoindole scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have exhibited antiviral and antimicrobial activities.[12]

Carbonic Anhydrase Inhibition

More recently, novel isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[13] This activity suggests potential applications in conditions such as glaucoma.[13]

Isoindoline-Based Clinical Drugs

The therapeutic importance of the isoindoline core is underscored by the number of clinically approved drugs that contain this scaffold.[14][15][16]

Table 2: Examples of Clinically Used Drugs Containing the Isoindoline Core

| Drug Name | Core Structure | Therapeutic Indication |

| Thalidomide | Isoindoline-1,3-dione | Multiple myeloma, Erythema nodosum leprosum |

| Lenalidomide | Isoindolin-1-one | Multiple myeloma |

| Pomalidomide | Isoindoline-1,3-dione | Multiple myeloma |

| Apremilast | Isoindoline-1,3-dione | Psoriasis, Psoriatic arthritis |

| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema |

| Indoprofen | Isoindolin-1-one | Anti-inflammatory, Analgesic |

Future Directions and Conclusion

The 2,3-dihydro-1H-isoindole-1-carboxylic acid backbone and the broader isoindole class of compounds represent a highly versatile and pharmacologically significant scaffold in drug discovery. While the specific biological profile of the parent carboxylic acid requires further investigation, the extensive and diverse activities of its derivatives highlight the immense potential of this chemical space. Future research should focus on the synthesis and evaluation of novel analogs of 2,3-dihydro-1H-isoindole-1-carboxylic acid to explore new therapeutic applications. The continued exploration of structure-activity relationships will be crucial in designing next-generation isoindole-based drugs with improved potency, selectivity, and safety profiles. The information presented in this guide serves as a foundational resource for scientists dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]

A Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Insights

Executive Summary: The isoindoline nucleus, a heterocyclic framework composed of a fused benzene and pyrrolidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and clinically approved pharmaceuticals, demonstrating a remarkable range of biological activities.[1][2] This guide provides an in-depth technical overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, its hydrochloride salt, and related analogs. We will explore versatile synthetic methodologies, delve into the diverse therapeutic applications, analyze structure-activity relationships (SAR) for rational drug design, and outline robust analytical characterization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Isoindoline Core: A Cornerstone of Modern Therapeutics

The isoindoline scaffold is a bicyclic framework that serves as the core for numerous bioactive molecules.[1] Its structural rigidity, combined with the ability to introduce diverse functional groups at multiple positions, makes it an attractive starting point for drug design. The significance of this core is underscored by its presence in several blockbuster drugs, including the immunomodulator Thalidomide and its analogs Lenalidomide and Pomalidomide, the antihypertensive diuretic Chlorthalidone, and the antipsychotic Mazindol.[1] These compounds span a wide range of indications, from multiple myeloma and inflammation to hypertension and obesity, highlighting the chemical tractability and biological relevance of the isoindoline framework.[1] The 1-carboxylic acid moiety, in particular, provides a key handle for further chemical modification and can play a crucial role in binding interactions with biological targets.

Synthetic Strategies for the Isoindoline-1-Carboxylic Acid Core

The efficient construction of the isoindoline-1-carboxylic acid scaffold is critical for analog development. Several robust synthetic strategies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.

Method 1: Palladium-Catalyzed Intramolecular α-Arylation

This method provides an elegant and efficient route to the isoindoline core through a palladium-catalyzed intramolecular C-N bond formation.[3] It is particularly valuable for its ability to selectively produce either the reduced isoindoline or the oxidized isoindole by subtly changing reaction conditions.[3]

Scientist's Insight: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is crucial for facilitating the intramolecular arylation of the α-amino acid ester precursor. The reaction's selectivity is a key feature; running the reaction in THF at a higher temperature favors the formation of the saturated isoindoline ring.[3] Conversely, the addition of phenol and switching the solvent to DMF at a lower temperature promotes an elimination step, leading to the aromatic isoindole.[3] This tunable selectivity offers a powerful tool for building diverse libraries from a common intermediate.

Experimental Protocol: Synthesis of Methyl 2-benzylisoindoline-1-carboxylate [3]

-

Setup: In a sealed tube, combine the starting ester (e.g., methyl 2-((2-bromobenzyl)(benzyl)amino)acetate, 100 mg, 0.25 mmol), potassium phosphate (K₃PO₄, 159 mg, 0.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol).

-

Solvent: Add tetrahydrofuran (THF, 8 mL).

-

Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (Et₂O).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting residue by flash chromatography on silica gel (eluting with a gradient from dichloromethane to dichloromethane-MeOH 1%) to yield the final product.

Method 2: Deprotection of N-Boc Precursors

A straightforward and high-yielding method for preparing the hydrochloride salt involves the deprotection of a readily available N-Boc (tert-butyloxycarbonyl) protected precursor.[4] This is often the final step in a multi-step synthesis.

Scientist's Insight: The Boc protecting group is widely used in organic synthesis due to its stability in a variety of reaction conditions (e.g., basic, hydrogenolysis) and its clean, quantitative removal under acidic conditions. Bubbling HCl gas through an ethyl acetate solution of the Boc-protected acid swiftly cleaves the protecting group, affording the desired amine hydrochloride salt in excellent yield, often pure enough to be used without further purification.[4]

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride [4]

-

Dissolution: Dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (0.5 g, 1.9 mmol) in ethyl acetate (EtOAc).

-

Deprotection: Bubble hydrogen chloride (HCl) gas through the solution for a few seconds.

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes.

-

Isolation: Concentrate the mixture in vacuo to afford the product, this compound, as a solid (0.31 g, 100% yield).

Biological Activities and Therapeutic Potential

Derivatives of the isoindoline scaffold exhibit an exceptionally broad range of pharmacological activities, making them a focal point of drug discovery programs.

-

Immunomodulatory and Anticancer Activity: The most prominent examples are Thalidomide and its analogs, which are used to treat multiple myeloma.[1] Other novel isoindolinone derivatives have shown cytotoxic activities against various human cancer cell lines, such as HCT-116.[2]

-

Neurological Disorders: Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[5][6]

-

Analgesic and Anti-inflammatory Effects: The scaffold has been successfully exploited to develop potent and selective COX-2 inhibitors for treating inflammation.[7] Additionally, various 1H-isoindole-1,3(2H)-dione derivatives have demonstrated significant analgesic activity in multiple pain models.[8]

-

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have shown potent, low-nanomolar inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, which are targets for diuretics and anti-glaucoma agents.[9]

-

Antimicrobial and Herbicidal Activity: The functionalized isoindoline core has also given rise to compounds with significant antibacterial properties and potent herbicidal activity, the latter acting as protox inhibitor herbicides.[10][11]

Mechanism Spotlight: Inhibition of Acetylcholinesterase (AChE)

In the synaptic cleft, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibitors prevent this hydrolysis, increasing the concentration and duration of acetylcholine in the synapse, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Isoindoline-1,3-dione derivatives can be designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme for potent inhibition.[5]

Structure-Activity Relationship (SAR) Insights

Rational drug design relies on understanding how structural modifications impact biological activity. SAR studies on isoindoline derivatives have yielded valuable insights for optimizing lead compounds.

Scientist's Insight: The data below illustrates a key principle in medicinal chemistry: small structural changes can lead to significant shifts in biological activity. For instance, the addition of lipophilic groups or halogens can enhance membrane permeability and hydrophobic interactions with a target, often boosting anticancer or antimicrobial potency.[11] Similarly, the length of an alkyl linker connecting the isoindoline core to another pharmacophore is often critical for achieving the correct orientation within an enzyme's active site, as seen in cholinesterase inhibitors.[5] This systematic approach allows chemists to fine-tune properties like potency, selectivity, and pharmacokinetics.

| Core Scaffold | Position of Substitution | Substituent Type | Effect on Activity | Reference(s) |

| Isoindolinone | N-substituent | Cyclohexanol group | Increased antioxidant activity compared to smaller alkyl groups. | [9] |

| Isoindoline-1,3-dione | Imide Ring | Halogenation (Br, Cl) | Increases antimicrobial, antileishmanial, and anticancer activities; Bromo-derivatives often more potent than chloro-. | [11] |

| Isoindoline-1,3-dione | N-Alkyl Linker | Increased methylene groups (linker length) | Modulates inhibitory potency against AChE and BuChE. Optimal lengths vary between the two enzymes. | [5] |

| Isoindoline-1,3-dione | N-benzylpiperidinyl moiety | Substituents on benzyl ring | Significantly impacts AChE inhibitory activity. | [5] |

| Tetrahydro-2H-isoindole | Phenyl rings at C1, C3 | 4,4'-Difluoro substitution | Optimal for high COX-2 inhibitory potency. | [7] |

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of synthesized compounds. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide definitive information about the proton and carbon framework, confirming the formation of the isoindoline ring and the presence of all functional groups.[9][12]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound and its fragments, providing crucial evidence for its identity.[13]

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A key challenge with the basic 2,3-dihydro-1H-isoindole-1-carboxylic acid scaffold is its lack of a strong UV chromophore, which can complicate detection.

-

Self-Validating Protocol Insight: When developing an HPLC method for such compounds, a standard UV detector may be insufficient. One must consider alternative detection methods. A Refractive Index Detector (RID) can be employed, though it is sensitive to temperature and gradient changes.[14] Another robust strategy is to use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are nearly universal and do not require a chromophore. For purity analysis where all potential impurities are unknown, these universal detectors provide a more trustworthy assessment than UV detection.

-

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the N-H bond of the secondary amine.[13]

Conclusion and Future Directions

The 2,3-dihydro-1H-isoindole-1-carboxylic acid framework and its analogs remain a highly productive and versatile scaffold in drug discovery. The development of efficient and selective synthetic routes has enabled the exploration of a vast chemical space, leading to compounds with potent and diverse biological activities.[3] The success of numerous isoindoline-based drugs in the clinic provides a strong validation for continued research in this area.[1]

Future efforts will likely focus on designing novel derivatives with improved selectivity and pharmacokinetic profiles to minimize off-target effects. The exploration of this scaffold against new and emerging biological targets is a promising avenue for addressing unmet medical needs. Furthermore, the development of more sustainable and "green" synthetic methodologies will be crucial for the environmentally responsible production of these valuable compounds.[15]

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Constrained Amino Acid Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Conformational Constraint

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic bioactive conformations of endogenous ligands or provide a rigid framework for the precise spatial orientation of pharmacophoric elements. 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in this context. Its bicyclic structure, which can be viewed as a cyclized analog of phenylalanine, imparts significant rigidity compared to its acyclic counterpart. This inherent constraint reduces the entropic penalty upon binding to a biological target, often leading to improved binding affinity.

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5), from its synthesis and chiral properties to its applications as a pivotal intermediate in the development of novel therapeutics.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application. The key identifiers and properties for the hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 96016-96-5 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Parent Compound CAS | 66938-02-1 | [2][3][4][5] |

| Parent Compound Formula | C₉H₉NO₂ | [2][3][5] |

| Parent Compound MW | 163.17 g/mol | [2][3][5] |

Synthesis and Chemical Landscape

The synthesis of this compound is achievable through several routes, often starting from readily available precursors. A prevalent strategy involves the deprotection of an N-protected precursor, which allows for versatile modifications of the isoindole core before the final deprotection step.

General Synthetic Approach: N-Boc Deprotection

A common and straightforward method involves the acid-mediated removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding precursor. This method is often high-yielding and procedurally simple.[2]

Caption: General synthesis via N-Boc deprotection.